4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride
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Overview
Description
4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride typically involves multi-step organic reactions. One common approach is the reaction of tetrahydro-2H-pyran-4-yl phenyl ketone with piperidine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-yl phenyl ketone: A precursor in the synthesis of the target compound.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Phenylpiperidine compounds: Molecules with a phenyl group attached to a piperidine ring.
Uniqueness
4-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)piperidine hydrochloride is unique due to the presence of both a tetrahydro-2H-pyran-4-yl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H24ClNO |
---|---|
Molecular Weight |
281.82 g/mol |
IUPAC Name |
4-[2-(oxan-4-yl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-4-16(14-7-11-18-12-8-14)15(3-1)13-5-9-17-10-6-13;/h1-4,13-14,17H,5-12H2;1H |
InChI Key |
NXIYIWJRFGFIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C3CCOCC3.Cl |
Origin of Product |
United States |
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